2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide
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Description
2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3S and its molecular weight is 417.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Cation Channel A1 (TRPA1) . TRPA1 is an ankyrin-like ion channel that acts as a sensor for chemical irritants, pain, and cold .
Mode of Action
This compound acts as a selective TRPA1 channel blocker . It antagonizes formalin-evoked calcium influx and formalin-induced pain . The IC50, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 5 μM .
Biochemical Pathways
The compound’s action on the TRPA1 channel affects the calcium signaling pathway . By blocking the TRPA1 channel, it prevents the influx of calcium ions, which are crucial for various cellular processes, including the transmission of pain signals .
Result of Action
By blocking the TRPA1 channel, this compound can reduce pain . This is because the TRPA1 channel is involved in the transmission of pain signals. When this channel is blocked, the transmission of these signals is inhibited .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is activated by various substances, including allyl isothiocyanate (AITC), formalin, hydrogen peroxide, and tear gas . Therefore, the presence of these substances in the environment could potentially enhance the compound’s activity.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-10(2)15-22-16-14(18(27)25(4)19(28)24(16)3)17(23-15)29-9-13(26)21-12-7-5-6-11(20)8-12/h5-8,10H,9H2,1-4H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWIKVYNLHSEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC(=O)NC3=CC(=CC=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.